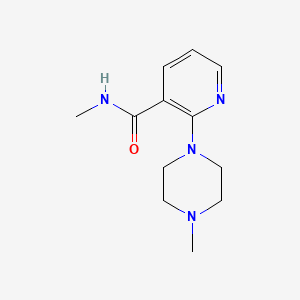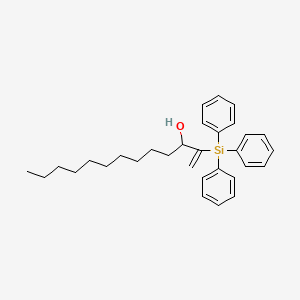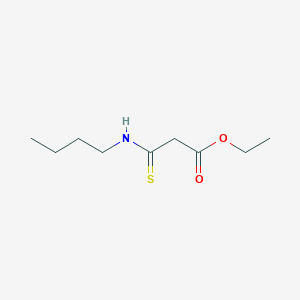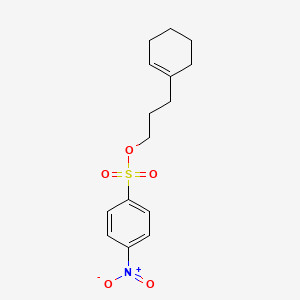![molecular formula C16H14ClNO3 B14634445 4-[3-(4-Chlorophenyl)propanamido]benzoic acid CAS No. 53901-92-1](/img/structure/B14634445.png)
4-[3-(4-Chlorophenyl)propanamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Chlorophenyl)propanamido]benzoic acid is an organic compound with the molecular formula C₁₆H₁₆ClNO₂ It is characterized by the presence of a chlorophenyl group, a propanamido group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)propanamido]benzoic acid typically involves the following steps:
Formation of 4-Chlorophenylpropanoic Acid: This can be achieved through the Friedel-Crafts acylation of benzene with 4-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The 4-chlorophenylpropanoic acid is then reacted with an amine, such as aniline, to form the corresponding amide.
Coupling with Benzoic Acid: The final step involves coupling the amide with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Chlorophenyl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[3-(4-Chlorophenyl)propanamido]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.
Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Chlorophenyl)propanamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(4-Chlorophenyl)propylamino]benzoic acid: Similar structure but with an amine group instead of an amide.
4-(4-Chlorophenyl)benzoic acid: Lacks the propanamido group.
4-Chlorophenyl benzoate: An ester derivative of benzoic acid.
Uniqueness
4-[3-(4-Chlorophenyl)propanamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and chlorophenyl group make it particularly interesting for medicinal chemistry applications.
Propiedades
Número CAS |
53901-92-1 |
|---|---|
Fórmula molecular |
C16H14ClNO3 |
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
4-[3-(4-chlorophenyl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-13-6-1-11(2-7-13)3-10-15(19)18-14-8-4-12(5-9-14)16(20)21/h1-2,4-9H,3,10H2,(H,18,19)(H,20,21) |
Clave InChI |
IZDUSHOGDTYEFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)

![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)
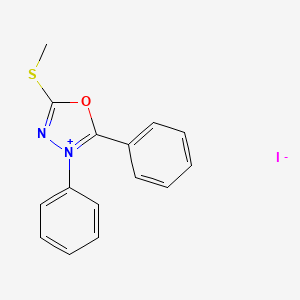
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)
![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
